D-myo-Inositol-1,4,5-triphosphate, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-myo-Inositol-1,4,5-triphosphate, sodium salt: is a biologically significant compound that plays a crucial role as a second messenger in various cellular processes. It is produced in cells by the action of phospholipase C on phosphatidylinositol 4,5-bisphosphate . This compound is involved in the mobilization of calcium ions from intracellular stores, which is essential for numerous cellular functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-myo-Inositol-1,4,5-triphosphate, sodium salt typically involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate by phospholipase C . The compound can be isolated and purified through various chromatographic techniques to achieve high purity levels .
Industrial Production Methods: Industrial production of this compound involves large-scale enzymatic hydrolysis followed by purification processes such as crystallization and lyophilization to obtain the compound in its sodium salt form .
Chemical Reactions Analysis
Types of Reactions: D-myo-Inositol-1,4,5-triphosphate, sodium salt primarily undergoes hydrolysis reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its stable phosphate groups .
Common Reagents and Conditions: The hydrolysis of phosphatidylinositol 4,5-bisphosphate to produce this compound requires the enzyme phospholipase C under physiological conditions .
Major Products Formed: The major product formed from the hydrolysis reaction is this compound itself, along with diacylglycerol as a byproduct .
Scientific Research Applications
Chemistry: In chemistry, D-myo-Inositol-1,4,5-triphosphate, sodium salt is used as a model compound to study the behavior of inositol phosphates and their interactions with other molecules .
Biology: In biological research, this compound is extensively studied for its role in intracellular signaling pathways, particularly in the regulation of calcium ion release from intracellular stores .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications in diseases related to calcium signaling dysregulation, such as certain neurodegenerative disorders .
Industry: In the industrial sector, this compound is used in the development of biochemical assays and diagnostic tools that require precise control of calcium ion concentrations .
Mechanism of Action
D-myo-Inositol-1,4,5-triphosphate, sodium salt exerts its effects by binding to specific receptors on the endoplasmic reticulum, leading to the release of calcium ions into the cytoplasm . This increase in intracellular calcium concentration triggers various downstream signaling pathways that regulate cellular functions such as muscle contraction, secretion, and metabolism .
Comparison with Similar Compounds
D-myo-Inositol-1,3,4,5-tetraphosphate, sodium salt: This compound is formed by the phosphorylation of D-myo-Inositol-1,4,5-triphosphate and also plays a role in calcium signaling.
D-myo-Inositol-1,3,4-triphosphate, sodium salt: Another inositol phosphate involved in cellular signaling, but with different phosphorylation sites.
Uniqueness: D-myo-Inositol-1,4,5-triphosphate, sodium salt is unique due to its specific role in the rapid mobilization of calcium ions from intracellular stores, which is a critical step in many signaling pathways . Its ability to bind to specific receptors and trigger calcium release distinguishes it from other inositol phosphates .
Properties
Molecular Formula |
C6H12Na3O15P3 |
---|---|
Molecular Weight |
486.04 g/mol |
IUPAC Name |
trisodium;[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-bis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate |
InChI |
InChI=1S/C6H15O15P3.3Na/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;/q;3*+1/p-3/t1-,2+,3+,4-,5-,6-;;;/m1.../s1 |
InChI Key |
ZVCVTWVBDIPWPZ-ZKVWPJASSA-K |
Isomeric SMILES |
[C@H]1([C@@H]([C@H]([C@@H]([C@H]([C@@H]1OP(=O)(O)[O-])O)OP(=O)(O)[O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+] |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)(O)[O-])O)OP(=O)(O)[O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.